tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid
Description
tert-Butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid (molecular formula: C₁₆H₂₅F₃N₂O₆, molecular weight: 398.38 g/mol) is a spirocyclic compound featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group and a trifluoroacetate counterion. This compound is cataloged as a key building block in drug discovery, particularly for synthesizing novel α-proline-containing chimeras and other bioactive molecules . Its spirocyclic architecture enhances conformational rigidity, making it valuable for probing stereochemical interactions in medicinal chemistry. The trifluoroacetic acid (TFA) component improves solubility in polar solvents, facilitating its use in solution-phase reactions .
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.C2HF3O2/c1-13(2,3)20-12(18)16-6-4-14(5-7-16)8-11(17)19-10(14)9-15;3-2(4,5)1(6)7/h10H,4-9,15H2,1-3H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKHRMDSKQREFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC2CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25F3N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Acts as a catalyst in certain chemical reactions .
Biology:
- Investigated for its potential use in drug development.
- Studied for its interactions with biological molecules .
Medicine:
- Explored for its therapeutic potential in treating various diseases.
- Used in the synthesis of pharmaceutical intermediates .
Industry:
- Employed in the production of specialty chemicals.
- Utilized in the manufacture of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
- Molecular Formula: C₁₃H₂₁NO₄
- Key Features: Lacks the aminomethyl and TFA groups but retains the Boc-protected spirocyclic core. Synthesized via Boc protection of 8-oxa-2-azaspiro[4.5]decan-1-one with 94% yield, demonstrating efficient scalability .
- Comparison: The absence of the aminomethyl group limits its utility in amide coupling reactions, but its high synthetic yield makes it a preferred precursor for further functionalization .
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 954236-44-3)
tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Hydrochloride
- Molecular Formula : C₁₃H₂₅ClN₂O₃
- Key Features: Replaces TFA with a hydrochloride counterion and shifts the oxa group to the 2-position. The aminomethyl group is retained, enabling similar reactivity in peptide synthesis .
- Comparison : The hydrochloride salt may offer superior crystallinity but lower solubility in organic solvents compared to the TFA analogue .
Fluorinated Analogues
- Example: tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0) Molecular Formula: C₁₀H₁₉FN₂O₂ Key Features: Incorporates a fluorine atom on the azetidine ring, enhancing metabolic stability and lipophilicity. This modification is critical for improving pharmacokinetic profiles in drug candidates .
Carboxylic Acid Derivatives
- Example: 2-(8-(tert-Butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-yl)acetic Acid Molecular Formula: C₁₅H₂₃NO₅ Key Features: Adds an acetic acid sidechain, enabling conjugation via carboxylate chemistry. This derivative is used in linker designs for antibody-drug conjugates (ADCs) . Comparison: The acetic acid group broadens application scope but introduces challenges in solubility under neutral conditions .
Biological Activity
Tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid (CAS: 2305252-63-3), is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections delve into the biological activities, synthesis, and research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C16H25F3N2O6, with a molecular weight of approximately 398.38 g/mol. The presence of functional groups such as the tert-butyl group and aminomethyl group contributes to its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C16H25F3N2O6 |
| Molecular Weight | 398.38 g/mol |
| CAS Number | 2305252-63-3 |
| Structure | Spirocyclic |
Biological Activities
Research has indicated that compounds with similar structural characteristics often exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Potential : Similar spirocyclic compounds have shown promise in cancer research, indicating that this compound might also exhibit cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : There is a growing interest in the neuroprotective properties of spirocyclic compounds, which may offer therapeutic avenues for neurodegenerative diseases.
The specific mechanisms through which tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with cellular receptors and enzymes play a significant role in its activity profile.
Study 1: Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria. Further investigations are needed to confirm if tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exhibits comparable effects.
Study 2: Anticancer Properties
Research published in medicinal chemistry journals has highlighted the potential of spirocyclic compounds in cancer treatment. In vitro assays indicated that these compounds can induce apoptosis in cancer cells, suggesting that further exploration of this compound's anticancer properties is warranted.
Study 3: Neuroprotective Effects
A recent investigation into neuroprotective agents revealed that certain spirocyclic compounds can mitigate oxidative stress in neuronal cells. This opens avenues for studying the neuroprotective capabilities of tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate.
Q & A
Q. Table 1: Key Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DMAP, DCM, RT, 16h | 94% | |
| Alkylation | K₂CO₃, CH₃CN, reflux, 6h | N/A | |
| Ketone Reduction | LiEt₃BH, THF, -78°C | 107%* |
*Note: Yields exceeding 100% may indicate incomplete purification or side-product formation.
Advanced: How can researchers optimize the synthesis of intermediates with conflicting yield reports?
Answer:
Discrepancies in yields (e.g., 107% in ) may arise from:
- Incomplete purification : Use advanced techniques like column chromatography (silica gel, gradient elution) or preparative HPLC to isolate pure intermediates.
- Side reactions : Monitor reactions via TLC or LC-MS to identify byproducts. Adjust stoichiometry (e.g., reducing excess reagents like trimethylsilyl cyanide) .
- Temperature control : Ensure strict adherence to low-temperature conditions (-78°C) during reductions to minimize decomposition .
Basic: What safety protocols are essential for handling this compound and its intermediates?
Answer:
Based on SDS
- PPE : Nitrile gloves, lab coat, and EN 166-compliant goggles to prevent skin/eye contact .
- Engineering controls : Use fume hoods for reactions involving volatile reagents (e.g., BF₃·Et₂O) .
- Waste disposal : Avoid drainage disposal; collect organic waste in designated containers .
Advanced: How can researchers address missing physicochemical data (e.g., melting point, solubility) for this compound?
Answer:
- Experimental determination :
- Melting point : Use a capillary melting point apparatus or differential scanning calorimetry (DSC).
- Solubility : Perform solubility screens in common solvents (DMSO, MeOH, EtOAc) via gravimetric analysis .
- Computational prediction : Tools like ACD/Labs or COSMOtherm can estimate properties based on molecular structure.
Basic: Which analytical methods are recommended for characterizing this compound?
Answer:
- NMR spectroscopy : Use deuterated solvents (e.g., DMSO-d₆) and solvent suppression techniques to mitigate trifluoroacetic acid (TFA) interference .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) for purity assessment.
Advanced: How to design experiments to evaluate the environmental stability of this compound?
Answer:
Adopt methodologies from environmental chemistry studies ():
- Hydrolysis studies : Expose the compound to buffers at varying pH (3–9) and temperatures (25–50°C). Monitor degradation via LC-MS .
- Photolysis : Use UV lamps (λ = 254–365 nm) to simulate sunlight exposure. Quantify degradation products.
- Ecotoxicology : Perform acute toxicity assays on model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. Table 2: Environmental Stability Testing Parameters
| Parameter | Conditions | Analytical Method |
|---|---|---|
| Hydrolysis | pH 7.4, 37°C, 7d | LC-MS |
| Photolysis | UV 254 nm, 24h | HPLC-UV |
| Biodegradation | OECD 301B, 28d | BOD/COD analysis |
Advanced: How to resolve NMR spectral challenges caused by trifluoroacetic acid (TFA) in the compound?
Answer:
- Solvent selection : Use deuterated solvents (e.g., D₂O or CD₃OD) to avoid TFA proton signals.
- Suppression techniques : Apply presaturation or WET solvent suppression pulses to eliminate TFA peaks .
- Alternative derivatization : Replace TFA with a volatile acid (e.g., HCl) during purification, followed by lyophilization .
Basic: What purification strategies are effective for this spirocyclic compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
